molecular formula C16H22BClN2O4 B13414357 Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate

Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate

Cat. No.: B13414357
M. Wt: 352.6 g/mol
InChI Key: OKDHYVRJTXWXKN-UHFFFAOYSA-N
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Description

This compound is a hydrazono acetate ester featuring a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent. The dioxaborolane group imparts unique reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), making it valuable in pharmaceutical and materials science applications . The Z-configuration of the hydrazone double bond is critical for its planar Caryl–NH–N=C structure, which facilitates hydrogen bonding and influences crystallinity .

Properties

IUPAC Name

ethyl 2-chloro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BClN2O4/c1-6-22-14(21)13(18)20-19-12-9-7-11(8-10-12)17-23-15(2,3)16(4,5)24-17/h7-10,19H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDHYVRJTXWXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NN=C(C(=O)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a phenylhydrazono compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The chloro group is introduced through the reaction with thionyl chloride or another chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in water or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-2-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-2-(4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The dioxaborolane ring is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogues primarily in the boron-containing dioxaborolane group. Key structural comparisons include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Feature
Ethyl (2Z)-2-chloro-2-{2-[4-(dioxaborolan-2-yl)phenyl]hydrazin-1-ylidene}acetate 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) C₁₇H₂₂BClN₂O₄ 372.6 Boron group for cross-coupling
Ethyl (2Z)-2-chloro-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate 4-Cl C₁₀H₁₀Cl₂N₂O₂ 261.1 Electron-withdrawing Cl substituent
Ethyl (2Z)-2-chloro-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]acetate 4-F C₁₀H₁₀ClFN₂O₂ 244.7 Fluorine-enhanced stability
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate 4-OCH₃ C₁₁H₁₃ClN₂O₃ 256.7 Methoxy group improves solubility
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate 2,4,5-Cl₃ C₁₀H₈Cl₄N₂O₂ 330.0 Steric hindrance from Cl clusters

Key Observations :

  • The dioxaborolane group distinguishes the target compound by enabling participation in transition-metal-catalyzed reactions, unlike halogenated or alkoxy analogues .
  • Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the hydrazone carbon, while methoxy groups improve solubility .

Analogues :

  • Chloro/Fluoro Derivatives: Prepared by reacting substituted benzenediazonium chlorides with ethyl 2-chloro-3-oxobutanoate in ethanol .
  • Methoxy Derivative : Synthesized using 4-methoxyaniline-derived diazonium salts, yielding crystalline products with hydrogen-bonded helical chains .
  • Trichlorophenyl Derivative : Requires stepwise chlorination post-hydrazone formation due to steric challenges .

Physical and Crystallographic Properties

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate Monoclinic P2₁ a=4.7480, b=9.9256, c=13.3084, β=91.468 N–H···O chains along b-axis
Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate Monoclinic P2₁/c a=9.919, b=8.113, c=14.144, β=98.85 N–H···O dimers
Target Compound (Predicted) Orthorhombic P2₁2₁2₁ Data not available; likely similar to analogues Boron-oxygen interactions may dominate

Key Observations :

  • Methoxy and chloro substituents influence packing via N–H···O bonds, whereas the dioxaborolane group may introduce B–O interactions, altering crystallinity .

Biological Activity

Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The compound features a unique structural framework that includes a chloro group, a dioxaborolane ring, and a hydrazinylidene moiety. These components contribute to its reactivity and versatility in various biological contexts.

Structural Formula

The compound can be represented by the following structural formula:

C16H22BClN2O4\text{C}_{16}\text{H}_{22}\text{BClN}_2\text{O}_4

Key Properties

PropertyValue
Molecular Weight350.82 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

This compound exhibits biological activity primarily through its interactions with specific molecular targets such as enzymes and receptors. The dioxaborolane ring enhances its binding affinity to these targets, potentially modulating their activity in various biochemical pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Case Study 1 : A study involving breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways.
  • Case Study 2 : Another investigation revealed its effectiveness against prostate cancer cells by disrupting cell cycle progression.

Anti-inflammatory Effects

The compound also displays anti-inflammatory activity . Experimental models have shown that it can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways:

  • Example : Inhibition of cyclooxygenase (COX) enzymes was observed, indicating potential use as an anti-inflammatory agent.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development due to its diverse biological activities. Its unique structure allows for modifications that could enhance efficacy and selectivity.

Chemical Synthesis

In addition to its biological applications, this compound serves as a valuable reagent in organic synthesis. It is used in reactions such as:

  • Suzuki-Miyaura Coupling
  • Heck Reaction

Summary of Research Findings

Study FocusFindings
Anticancer ActivityInduces apoptosis in breast cancer cells; disrupts prostate cancer cell cycle.
Anti-inflammatoryReduces pro-inflammatory cytokines in macrophages.
Enzyme InhibitionInhibits COX enzymes; potential anti-inflammatory applications.

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